molecular formula C20H21N3OS B4779054 N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide

N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide

Cat. No. B4779054
M. Wt: 351.5 g/mol
InChI Key: DFNWRNVIEXELAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide, commonly known as PTX-B, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PTX-B belongs to the class of compounds known as cannabinoid receptor agonists, which have been shown to have a range of biological effects. In

Mechanism of Action

PTX-B acts as a selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells. Activation of CB2 by PTX-B leads to a range of cellular responses, including inhibition of inflammation, modulation of immune function, and regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
PTX-B has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects, anti-tumor effects, and immunomodulatory effects. PTX-B has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using PTX-B in lab experiments is its selectivity for the CB2 receptor, which allows for the specific modulation of immune function and inflammation. However, one limitation of PTX-B is its relatively low potency compared to other cannabinoid receptor agonists, which may require higher concentrations for effective modulation of cellular responses.

Future Directions

There are several future directions for research on PTX-B, including the development of more potent analogs, the exploration of its potential therapeutic applications in neurodegenerative diseases, and the investigation of its effects on the gut microbiome. Additionally, further research is needed to fully understand the mechanism of action of PTX-B and its potential interactions with other signaling pathways.

Scientific Research Applications

PTX-B has been shown to have potential applications in a variety of scientific research areas, including neuroscience, cancer research, and immunology. In neuroscience, PTX-B has been used to study the endocannabinoid system, which is involved in the regulation of pain, mood, and appetite. PTX-B has also been shown to have anti-tumor effects in cancer cells and to modulate the immune system in immunology research.

properties

IUPAC Name

N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-2-3-5-10-18-22-23-20(25-18)21-19(24)17-13-11-16(12-14-17)15-8-6-4-7-9-15/h4,6-9,11-14H,2-3,5,10H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNWRNVIEXELAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-pentyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
Reactant of Route 4
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
Reactant of Route 5
Reactant of Route 5
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.